2-(3,4-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
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Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE is an organic compound that belongs to the class of phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which is a common structural motif in many biologically active molecules. The compound features multiple methoxy groups attached to its aromatic rings, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyphenethylamine and 3,4,5-trimethoxybenzyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like sodium hydroxide or potassium carbonate.
Procedure: The 3,4-dimethoxyphenethylamine is reacted with 3,4,5-trimethoxybenzyl chloride in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups can enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may interact with serotonin or dopamine receptors, influencing neurotransmission and exhibiting psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analog with fewer methoxy groups.
3,4,5-Trimethoxybenzylamine: Another related compound with a different substitution pattern.
Uniqueness
N-(3,4-DIMETHOXYPHENETHYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE is unique due to the presence of multiple methoxy groups on both aromatic rings, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C20H27NO5 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C20H27NO5/c1-22-16-7-6-14(10-17(16)23-2)8-9-21-13-15-11-18(24-3)20(26-5)19(12-15)25-4/h6-7,10-12,21H,8-9,13H2,1-5H3 |
InChI Key |
TWASAVFXAYUCJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C(=C2)OC)OC)OC)OC |
Origin of Product |
United States |
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